molecular formula C14H15N3O2 B7678686 1-(4-Hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea

1-(4-Hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea

Cat. No.: B7678686
M. Wt: 257.29 g/mol
InChI Key: DRORKSXDKBCGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of a protein kinase known as B-Raf, which is involved in cellular signaling pathways that regulate cell growth and division. In

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea involves the inhibition of B-Raf, which is a serine/threonine protein kinase that plays a crucial role in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer, leading to increased cell proliferation and survival. By inhibiting B-Raf, this compound can block downstream signaling pathways, resulting in decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce the expression of several genes involved in cell proliferation and survival. In vivo studies have also shown promising results, with this compound demonstrating antitumor activity in animal models of melanoma and other types of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea in lab experiments include its potent inhibition of B-Raf, its relatively straightforward synthesis method, and its promising preclinical results. However, there are also limitations to its use, including its potential toxicity and the need for further studies to investigate its safety and efficacy in humans.

Future Directions

There are several future directions for research with 1-(4-Hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea. One potential direction is to investigate its use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to investigate its potential use in other types of cancer, such as lung cancer or colorectal cancer. Further studies are also needed to investigate its safety and efficacy in humans, as well as its potential side effects and toxicity. Overall, this compound shows great promise as a potential therapeutic agent for cancer treatment, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 1-(4-Hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea involves the reaction of 4-hydroxy-3-methylbenzaldehyde with 6-methyl-3-pyridyl isocyanate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an amine such as methylamine to yield the final product. The synthesis of this compound has been reported in several research articles, and it is a relatively straightforward process.

Scientific Research Applications

1-(4-Hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It is a potent inhibitor of B-Raf, which is frequently mutated in various types of cancer, particularly melanoma. Inhibition of B-Raf can lead to the suppression of downstream signaling pathways, resulting in decreased cell proliferation and increased apoptosis. Several preclinical studies have shown promising results for the use of this compound in the treatment of melanoma and other types of cancer.

Properties

IUPAC Name

1-(4-hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-7-11(5-6-13(9)18)16-14(19)17-12-4-3-10(2)15-8-12/h3-8,18H,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRORKSXDKBCGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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